
1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenoxy)methyl]-1H-pyrazol-4-amine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a chlorophenoxy group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like acetylcholinesterase .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by mimicking or inhibiting the function of certain biochemicals, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect pathways related to growth and development in certain organisms .
Pharmacokinetics
A compound with a similar structure was found to absorb well from the oral route and remain stable at ambient temperature and physiological ph .
Result of Action
Similar compounds have been known to induce changes in growth patterns and cause oxidative stress in certain organisms .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and light can influence the action and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine typically involves the reaction of 4-chlorophenol with a suitable pyrazole derivative. One common method includes the use of 4-chlorophenol and 4-aminomethylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenoxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[(4-Chlorophenoxy)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds such as:
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Known for its antibacterial and enzyme inhibitory activities.
2-Phenyl substituted Benzimidazole derivatives: Exhibits antiproliferative and antimicrobial activities.
5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Used as a corrosion inhibitor and in various industrial applications.
The uniqueness of 1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
1-[(4-chlorophenoxy)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-8-1-3-10(4-2-8)15-7-14-6-9(12)5-13-14/h1-6H,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXXRETURATBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=C(C=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2725721.png)
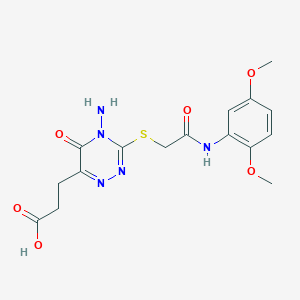
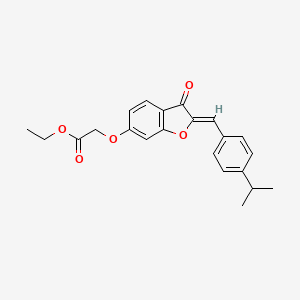

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2725728.png)
![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/new.no-structure.jpg)

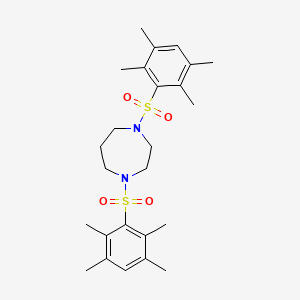

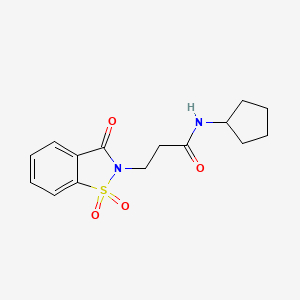
![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2725738.png)
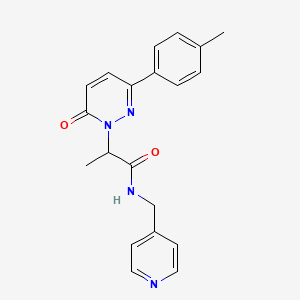
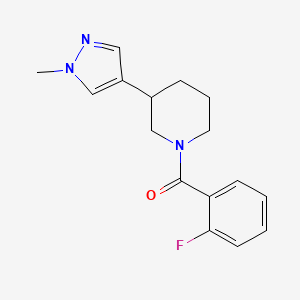
![N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid](/img/structure/B2725741.png)
